molecular formula C10H9FN4OS B5706322 N-(4-fluorophenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea

N-(4-fluorophenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B5706322
M. Wt: 252.27 g/mol
InChI Key: POOODJUQJRMADQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-fluorophenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, leading to the formation of the desired compound with excellent yields under certain conditions, such as microwave irradiation, which has been shown to enhance the efficiency of the synthesis process (Li & Chen, 2008).

Molecular Structure Analysis

The molecular structure of this compound has been characterized by various techniques, including X-ray crystallography, NMR, MS, and IR. The compound typically crystallizes in a specific space group, with the urea scaffold in each molecule being essentially planar due to the presence of intramolecular N–H···O hydrogen bonds. Intermolecular π–π stacking interactions are also observed, contributing to the stability of the crystal structure (Song et al., 2008).

Chemical Reactions and Properties

This compound exhibits excellent fungicidal activities against various pathogens, including Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. The bioactivity is attributed to the unique structural features of the compound, particularly the thiadiazol-2-yl urea scaffold (Shi, 2011).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c1-6-14-15-10(17-6)13-9(16)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOODJUQJRMADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

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